tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate
Description
The compound tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate is a pyridine-based derivative characterized by a complex structure incorporating fluorinated aromatic rings, a carbamate-protected amine, and a methylcyclohexyl moiety. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the 2,6-difluorophenyl and 5-fluoropyridine subunits may influence binding affinity and metabolic resistance.
Properties
Molecular Formula |
C29H31F3N4O3 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C29H31F3N4O3/c1-16-12-17(14-18(13-16)34-28(38)39-29(2,3)4)19-10-11-33-15-24(19)36-27(37)23-9-8-22(32)26(35-23)25-20(30)6-5-7-21(25)31/h5-11,15-18H,12-14H2,1-4H3,(H,34,38)(H,36,37) |
InChI Key |
UJPXKAZGZKVUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling One common approach is to start with the preparation of the difluorophenyl and fluoropyridine intermediates, followed by their coupling with the pyridinyl and cyclohexyl moieties under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is also a critical factor, requiring careful control of reaction parameters and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest for its potential therapeutic properties. Researchers are investigating its use as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with molecular targets such as enzymes and receptors makes it a valuable tool for drug discovery and development.
Industry
In industry, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn from structurally analogous pyridine derivatives cataloged in literature (Table 1).
Table 1: Structural Comparison of Selected Pyridine Derivatives
Key Observations:
Fluorination vs. Other Halogens: Unlike iodinated (e.g., 4-iodo-5-methoxy-N-phenylnicotinamide) or non-halogenated analogs, the target compound’s fluorine atoms likely enhance lipophilicity and bioavailability, critical for membrane permeability in drug candidates .
Carbamate Protection: The tert-butyl carbamate group distinguishes it from simpler amines (e.g., 3-amino-5-methoxyisonicotinonitrile), offering stability during synthesis but requiring deprotection steps in final applications.
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